![molecular formula C21H24N4 B2492197 6-Allyl-5-methyl-3-phenyl-7-piperidin-1-ylpyrazolo[1,5-a]pyrimidine CAS No. 890618-96-9](/img/structure/B2492197.png)

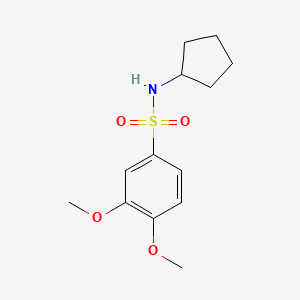

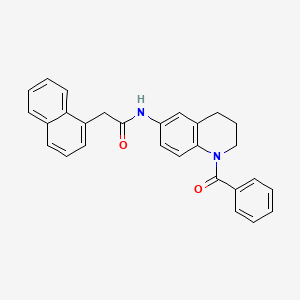

6-Allyl-5-methyl-3-phenyl-7-piperidin-1-ylpyrazolo[1,5-a]pyrimidine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

This compound belongs to the pyrazolo[1,5-a]pyrimidine class, noted for its diverse pharmacological potentials. The synthesis and investigation of such compounds are driven by their relevance in medicinal chemistry, specifically targeting their interaction with various biological targets.

Synthesis Analysis

Synthetic approaches for pyrazolo[1,5-a]pyrimidine derivatives often involve the reaction of sodium salt of specific ketones with heterocyclic amines. For instance, Mohamed et al. (2011) synthesized pyrazolo[1,5-a]pyrimidine derivatives by reacting sodium salt of 3-hydroxy-(1-pyridin-2-yl)prop-2-en-1-one or sodium salt of 3-hydroxy-1-(pyridin-3-yl)prop-2-en-1-one with different heterocyclic amines in piperidenium acetate (Mohamed, Abdelall, Zaki, & Abdelhamid, 2011).

Molecular Structure Analysis

The crystal and molecular structure of pyrazolo[1,5-a]pyrimidine derivatives, as explored through X-ray diffraction techniques, reveals intricate details about their conformation and interaction potential with biological targets. Bushuev et al. (2010) provided insights into the structural aspects of copper(II) complexes derived from a pyrazolylpyrimidine ligand, demonstrating the importance of molecular structure in the development of functional materials and potential therapeutic agents (Bushuev et al., 2010).

Chemical Reactions and Properties

Pyrazolo[1,5-a]pyrimidines undergo various chemical reactions, highlighting their versatility. The reaction mechanisms and outcomes can significantly influence the biological activity and applicability of these compounds. For example, Ghozlan et al. (2018) developed a novel series of pyrazolo[1,5-a]pyrimidines showcasing the synthetic versatility and potential for generating diverse biologically active molecules (Ghozlan, Ramadan, Abdelmoniem, & Abdelhamid, 2018).

Scientific Research Applications

Synthesis of Novel Compounds

One significant application is the synthesis of novel compounds. For instance, research has explored the synthesis of novel isoxazolines and isoxazoles of N-substituted pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives through [3+2] cycloaddition, highlighting the versatility of pyrazolopyrimidine derivatives in creating new chemical entities (Rahmouni et al., 2014). This approach has led to the discovery of compounds with potential applications in various fields, including pharmaceuticals and materials science.

Heterocyclic Synthesis

Another application is in heterocyclic synthesis. Researchers have developed methods for synthesizing various pyrimidine, pyrazole, benzimidazolo[1,2-a]pyrimidine, and tetrazolo[1,5-a]pyrimidine derivatives, incorporating the pyrazolo[1,5-a]pyrimidine moiety. These methods are significant for creating complex heterocyclic structures, which are crucial in medicinal chemistry and drug design (Ho & Suen, 2013).

Anticancer and Anti-inflammatory Agents

The pyrazolopyrimidine derivatives have also been evaluated for their potential as anticancer and anti-inflammatory agents. A study synthesized a series of such derivatives and screened them for cytotoxic and 5-lipoxygenase inhibition activities, indicating their potential therapeutic applications (Rahmouni et al., 2016).

Development of Pyrazole-based Pyrimidine Scaffolds

Further research includes the development of pyrazole-based pyrimidine scaffolds. These compounds are gaining attention in drug design due to their pharmacological potentials. The synthesis of these compounds involves multicomponent reactions, showcasing the adaptability of pyrazolo[1,5-a]pyrimidine in complex molecular designs (Ajani et al., 2019).

Selective Inhibitor Discovery

Additionally, the discovery of selective inhibitors of specific enzymes or proteins is another application. A study found that novel 3,6-di-substituted or 3-substituted pyrazolo[1,5-a]pyrimidines act as selective inhibitors of JAK1 JH2 pseudokinase and VPS34, showcasing the potential of these compounds in targeted therapies (Singleton et al., 2019).

Mechanism of Action

Pyrazolo[1,5-a]pyrimidines

are a class of compounds that have been studied for their potential biological activities . They are part of a larger group of compounds known as azolo[1,5-a]pyrimidines, which have been found to exhibit a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .

properties

IUPAC Name |

5-methyl-3-phenyl-7-piperidin-1-yl-6-prop-2-enylpyrazolo[1,5-a]pyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N4/c1-3-10-18-16(2)23-20-19(17-11-6-4-7-12-17)15-22-25(20)21(18)24-13-8-5-9-14-24/h3-4,6-7,11-12,15H,1,5,8-10,13-14H2,2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INWLCCYFHBHOMA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C=NN2C(=C1CC=C)N3CCCCC3)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-4-{4-[(3-Methylbutanoyl)amino]anilino}-4-oxo-2-butenoic acid](/img/structure/B2492115.png)

![5-methyl-N~4~-[3-(trifluoromethyl)phenyl]-3,4-isoxazoledicarboxamide](/img/structure/B2492116.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-(5-((2-fluorobenzyl)oxy)-2-(hydroxymethyl)-4-oxopyridin-1(4H)-yl)acetamide](/img/structure/B2492117.png)

![(2E)-2-cyano-N-(2,6-dimethylphenyl)-3-[4-(propan-2-yl)phenyl]prop-2-enamide](/img/structure/B2492123.png)

![N-[2-(4-phenylpiperazin-1-yl)sulfonylethyl]cyclopropanecarboxamide](/img/structure/B2492126.png)

![ethyl 4,5-dimethyl-2-(3-(4-nitrophenyl)-4,6-dioxo-2-phenyltetrahydro-2H-pyrrolo[3,4-d]isoxazol-5(3H)-yl)thiophene-3-carboxylate](/img/structure/B2492133.png)

![1-((4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)-3-(2-(trifluoromethyl)phenyl)urea](/img/structure/B2492136.png)